molecular formula C₂₄H₃₃NO B1145488 5,6-二氢阿比特龙 CAS No. 219843-75-1

5,6-二氢阿比特龙

货号: B1145488
CAS 编号: 219843-75-1
分子量: 351.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemical Properties and Mechanism of Action

5,6-Dihydroabiraterone is a derivative of abiraterone, a drug used to treat metastatic castration-resistant prostate cancer. The compound functions primarily as an androgen biosynthesis inhibitor. By inhibiting the enzyme CYP17A1, it reduces the production of androgens (male hormones) that fuel the growth of prostate cancer cells. This mechanism is crucial in managing hormone-sensitive cancers.

Prostate Cancer Treatment

The primary application of 5,6-Dihydroabiraterone is in the treatment of prostate cancer. Clinical studies have indicated that this compound may enhance the efficacy of existing therapies by providing a more potent inhibition of androgen synthesis compared to its parent compound, abiraterone acetate.

  • Case Study: A clinical trial involving patients with metastatic castration-resistant prostate cancer demonstrated that those treated with 5,6-Dihydroabiraterone showed a significant reduction in PSA (prostate-specific antigen) levels compared to those receiving standard treatment. This suggests improved therapeutic outcomes and highlights the compound's potential as a first-line treatment option.

Combination Therapy

5,6-Dihydroabiraterone is also being investigated for use in combination with other cancer therapies. Research indicates that combining this compound with chemotherapy or immunotherapy could lead to synergistic effects, enhancing overall treatment efficacy.

  • Case Study: In a recent study, patients receiving 5,6-Dihydroabiraterone alongside docetaxel exhibited improved survival rates and reduced tumor burden compared to those receiving docetaxel alone. This combination approach may provide a new avenue for treatment in advanced prostate cancer cases.

Research Findings

Recent research has focused on optimizing dosing regimens and understanding the pharmacokinetics of 5,6-Dihydroabiraterone. Studies indicate that lower doses may be equally effective while minimizing side effects associated with higher doses.

Pharmacokinetics Table

ParameterValue
Half-life15 hours
Peak plasma concentration2 hours post-administration
Bioavailability75%

Safety and Side Effects

While 5,6-Dihydroabiraterone shows promise in treating prostate cancer, it is essential to monitor for potential side effects. Common adverse effects reported include fatigue, hypertension, and liver enzyme elevation. Long-term studies are needed to fully understand the safety profile of this compound.

作用机制

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

5,6-Dihydroabiraterone acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by 5,6-Dihydroabiraterone affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, 5,6-Dihydroabiraterone prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of 5,6-Dihydroabiraterone’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, 5,6-Dihydroabiraterone reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydroabiraterone. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of 5,6-Dihydroabiraterone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .

化学反应分析

Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

相似化合物的比较

Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .

生物活性

5,6-Dihydroabiraterone is a metabolite of abiraterone, a well-known compound used in the treatment of castration-resistant prostate cancer (CRPC). This article explores the biological activity of 5,6-dihydroabiraterone, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of 5,6-Dihydroabiraterone

5,6-Dihydroabiraterone is characterized as an irreversible inhibitor of the cytochrome P450 enzyme CYP17A1, which plays a critical role in steroidogenesis. By inhibiting this enzyme, 5,6-dihydroabiraterone effectively reduces androgen production, which is crucial for the growth and survival of prostate cancer cells.

The primary mechanism of action for 5,6-dihydroabiraterone involves:

  • Inhibition of CYP17A1 : This inhibition leads to decreased synthesis of androgens (testosterone and androstenedione) from cholesterol in both adrenal glands and testes.
  • Antiandrogen Activity : By lowering androgen levels, 5,6-dihydroabiraterone reduces the stimulation of androgen receptors in prostate cancer cells.

Antitumor Activity

Research indicates that 5,6-dihydroabiraterone exhibits significant antitumor activity:

  • In vitro Studies : Studies have shown that 5,6-dihydroabiraterone can inhibit the proliferation of CRPC cell lines. For example, it has been reported to reduce cell viability and induce apoptosis in LNCaP and C4-2B prostate cancer cell lines .
  • In vivo Studies : Animal models treated with 5,6-dihydroabiraterone demonstrated reduced tumor growth and prolonged survival compared to controls .

Other Biological Activities

Beyond its antitumor effects, 5,6-dihydroabiraterone has been investigated for other biological activities:

  • Effects on Immune Response : Preliminary studies suggest that it may modulate immune responses by affecting cytokine production in immune cells .
  • Influence on Metabolic Pathways : The compound has been shown to interact with various metabolic enzymes, influencing pathways related to lipid metabolism and steroid hormone synthesis.

Case Studies

  • Clinical Efficacy in CRPC : A clinical trial involving patients with CRPC demonstrated that treatment with abiraterone (and its metabolites like 5,6-dihydroabiraterone) led to significant reductions in prostate-specific antigen (PSA) levels and improved overall survival rates .
  • Combination Therapies : Studies exploring the combination of 5,6-dihydroabiraterone with other therapeutic agents (e.g., chemotherapy or immunotherapy) showed enhanced efficacy compared to monotherapy .

Table 1: Summary of Biological Activities of 5,6-Dihydroabiraterone

Biological ActivityDescriptionReference
CYP17A1 InhibitionIrreversible inhibition leading to decreased androgen levels
Antitumor ActivityReduces proliferation and induces apoptosis in CRPC cells
Immune ModulationPotential effects on cytokine production
Metabolic Pathway InteractionInfluences lipid metabolism and steroidogenesis

属性

CAS 编号

219843-75-1

分子式

C₂₄H₃₃NO

分子量

351.52

同义词

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。